

Solubility Profile of 1,1'-Oxalyldiimidazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1'-Oxalyldiimidazole

Cat. No.: B102452

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Oxalyldiimidazole (ODI) is a versatile coupling reagent frequently employed in organic synthesis, particularly in the formation of esters, amides, and other carboxylic acid derivatives. Its efficacy and utility in these reactions are significantly influenced by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of ODI in common organic solvents, details experimental protocols for solubility determination, and presents a logical workflow for assessing this critical physicochemical property. Understanding the solubility of ODI is paramount for reaction optimization, purification, and formulation in research and drug development settings.

Physicochemical Properties of 1,1'-Oxalyldiimidazole

A summary of the key physical and chemical properties of **1,1'-Oxalyldiimidazole** is presented below.

Property	Value	Reference
CAS Number	18637-83-7	[1]
Molecular Formula	C ₈ H ₆ N ₄ O ₂	[1]
Molecular Weight	190.16 g/mol	[1]
Appearance	White to off-white or light yellow to brown crystalline powder	[2]
Melting Point	114-119 °C	[2] [3]
Moisture Sensitivity	Sensitive to moisture and air	[2]

Solubility Data

Currently, there is a lack of quantitative solubility data for **1,1'-Oxalyldiimidazole** in the public domain. However, qualitative solubility information has been reported across various sources. The following table summarizes the available qualitative data.

Solvent	Solubility	Reference(s)
Dichloromethane (DCM)	Soluble	[2]
Chloroform (CHCl ₃)	Soluble	[2]
Tetrahydrofuran (THF)	Soluble	[4]
N,N-Dimethylformamide (DMF)	Soluble	[4]
Water	Insoluble	[2]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methodologies can be employed. These protocols are designed to provide a systematic approach to determining the equilibrium solubility of a solid compound like **1,1'-Oxalyldiimidazole** in an organic solvent.

Protocol 1: Visual (Qualitative to Semi-Quantitative) Method

This method is a rapid approach to estimate the approximate solubility and is useful for initial solvent screening.

Materials:

- **1,1'-Oxalyldiimidazole**
- A range of organic solvents
- Small test tubes or vials
- Vortex mixer
- Graduated pipette or burette

Procedure:

- Weigh a specific mass of **1,1'-Oxalyldiimidazole** (e.g., 10 mg) and place it into a test tube.
- Using a graduated pipette or burette, add a small, measured volume of the selected organic solvent (e.g., 0.1 mL) to the test tube.
- Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes) to facilitate dissolution.
- Visually inspect the solution to see if the solid has completely dissolved.
- If the solid has not fully dissolved, continue to add small, known volumes of the solvent, vortexing after each addition, until the solid is completely dissolved.
- Record the total volume of solvent required to dissolve the initial mass of the compound. The solubility can then be expressed in terms of mg/mL or other relevant units.

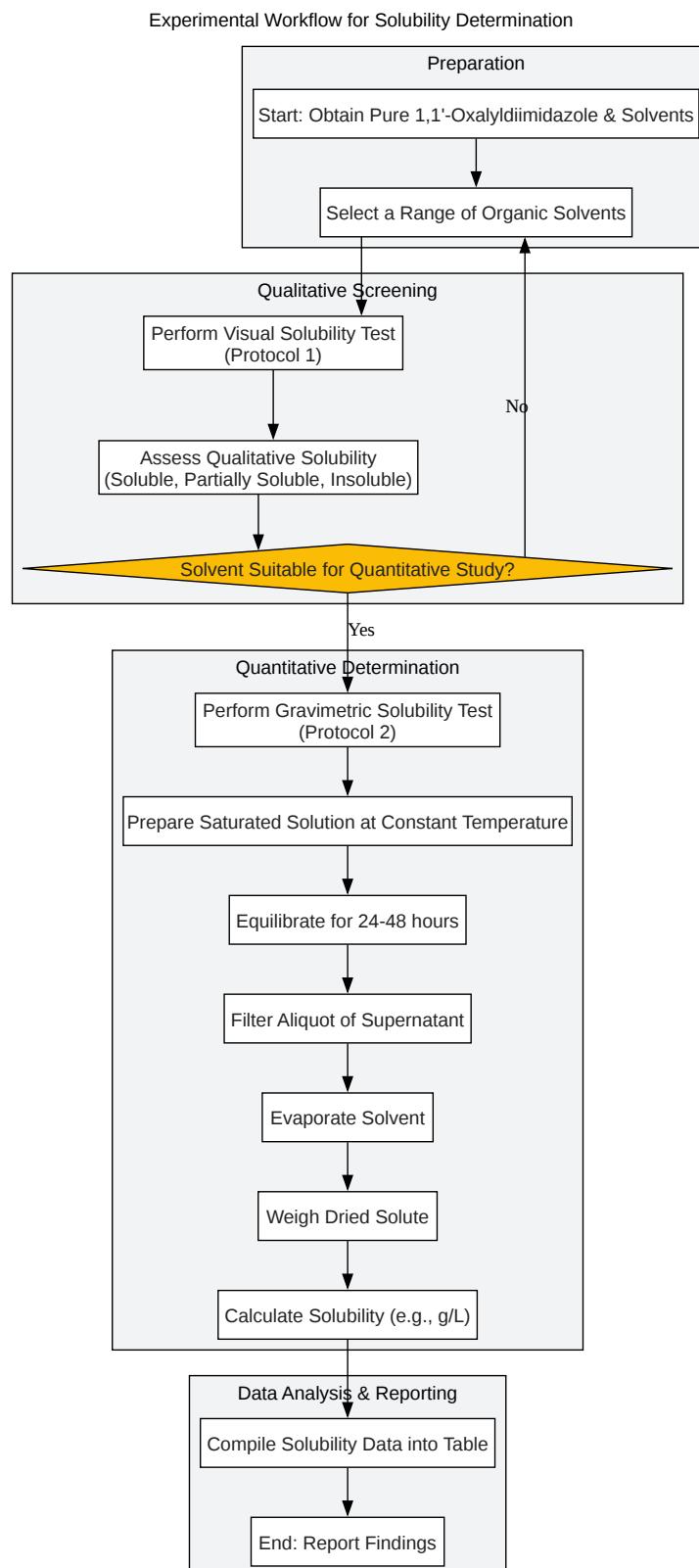
Protocol 2: Gravimetric (Quantitative) Method

This method provides a more accurate determination of the equilibrium solubility at a specific temperature.

Materials:

- **1,1'-Oxalyldiimidazole**
- Selected organic solvent(s)
- Sealed containers (e.g., screw-capped vials)
- Constant temperature bath or shaker
- Syringe filters (chemically compatible with the solvent)
- Pre-weighed evaporation dishes or vials
- Analytical balance
- Vacuum oven or desiccator

Procedure:


- Preparation of a Saturated Solution: Add an excess amount of **1,1'-Oxalyldiimidazole** to a known volume of the desired organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Place the sealed container in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved particles. This step should be performed quickly to minimize temperature fluctuations.
- Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed evaporation dish.

- Carefully evaporate the solvent under reduced pressure or in a fume hood. A vacuum oven at a temperature below the compound's decomposition point can be used to ensure complete solvent removal.
- Mass Determination: Once the solvent is completely evaporated, weigh the evaporation dish containing the dried solute.
- Calculation: The solubility (S) can be calculated using the following formula:

$$S \text{ (g/L)} = (\text{Mass of dish with solute} - \text{Mass of empty dish}) / \text{Volume of solution withdrawn (L)}$$

Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of **1,1'-Oxalyldiimidazole**.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the systematic approach to determining the solubility of **1,1'-Oxalyldiimidazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1'-Carbonyldiimidazole | 530-62-1 [chemicalbook.com]
- 2. 1,1'-Oxalyldiimidazole (CAS 91291-48-6) Detailed Information, Uses, Safety, Supplier & Price | China Chemical Manufacturer [chemheterocycles.com]
- 3. 1,1'-OXALYLDIIMIDAZOLE | 18637-83-7 [amp.chemicalbook.com]
- 4. Carbonyldiimidazole - Enamine [enamine.net]
- To cite this document: BenchChem. [Solubility Profile of 1,1'-Oxalyldiimidazole in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b102452#solubility-of-1-1-oxalyldiimidazole-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com